

# Fmoc-D-Phe-OH-d8 supplier and pricing

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fmoc-D-Phe-OH-d8*

Cat. No.: *B12403950*

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An In-depth Technical Guide to **Fmoc-D-Phe-OH-d8** for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Fmoc-D-Phe-OH-d8**, a deuterated derivative of Fmoc-D-phenylalanine, for its application in research and development. It includes a summary of suppliers and pricing, a detailed experimental protocol for its use in solid-phase peptide synthesis (SPPS), and visualizations of the synthetic workflow and its chemical structure.

## Introduction

**Fmoc-D-Phe-OH-d8** is the N- $\alpha$ -9-fluorenylmethoxycarbonyl (Fmoc) protected form of D-phenylalanine, where eight hydrogen atoms on the phenyl ring and the  $\alpha$ - and  $\beta$ -carbons have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various scientific applications, particularly in peptide and protein research. The incorporation of D-amino acids can enhance peptide stability against enzymatic degradation, a crucial aspect in drug development.[1][2] The primary application of **Fmoc-D-Phe-OH-d8** is in solid-phase peptide synthesis (SPPS), where it serves as a building block for creating isotopically labeled peptides. These labeled peptides are instrumental in quantitative proteomics, serving as internal standards for mass spectrometry-based analyses, and in biomolecular NMR studies.[3] The deuterium labeling allows for the differentiation and quantification of peptides in complex biological samples and can also be used to study pharmacokinetic and metabolic profiles of peptide-based drugs.[4]

## Suppliers and Pricing

The availability and pricing of **Fmoc-D-Phe-OH-d8** can vary among suppliers. Below is a summary of known suppliers and their publicly available pricing information. Please note that for some suppliers, a formal quote is required.

Supplier	Catalog Number	Purity	Quantity	Price (USD)	Notes
Cambridge Isotope Laboratories, Inc.	DLM-8752-0.25	98%	0.25 g	\$695.00	Price as of late 2025.[3]
MedchemExpress	HY-W010041S1	Not Specified	Not Specified	Get Quote	Offers various deuterated and isotopically labeled compounds.
Chem-Impex International, Inc.	Not Specified	≥ 99.5% (Chiral HPLC)	Not Specified	Not Specified	General supplier of amino acid derivatives.
BLD Pharm	Not Specified	Not Specified	Not Specified	Not Specified	Requires inquiry for pricing and availability.
ChemPep Inc.	101403	Not Specified	Not Specified	Not Specified	Specializes in peptides and amino acid derivatives.

## Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the incorporation of **Fmoc-D-Phe-OH-d8** into a peptide chain using manual Fmoc-based solid-phase peptide synthesis. This protocol is a general guideline and may require optimization based on the specific peptide sequence and scale of the synthesis.

#### Materials and Reagents:

- **Fmoc-D-Phe-OH-d8**
- Rink Amide MBHA resin (or other suitable solid support)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution (20% in DMF)
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Washing solvents: DMF, DCM, Isopropanol
- Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
- Dry ether for precipitation

#### Procedure:

- Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
- Fmoc Deprotection:
  - Drain the DMF.
  - Add the 20% piperidine in DMF solution to the resin.

- Agitate for 5 minutes, then drain.
- Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.
- Drain the solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and then DMF (3-5 times).
- Amino Acid Coupling:
  - In a separate vial, dissolve **Fmoc-D-Phe-OH-d8** (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
  - Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
  - Add the activated amino acid solution to the deprotected resin.
  - Agitate the mixture for 1-2 hours at room temperature.
  - To monitor the reaction completion, a Kaiser test can be performed.
- Washing:
  - Drain the coupling solution.
  - Wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and Isopropanol (3 times) to remove excess reagents and by-products.
- Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
- Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.
- Cleavage and Deprotection:
  - Wash the resin with DCM and dry it under vacuum.
  - Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

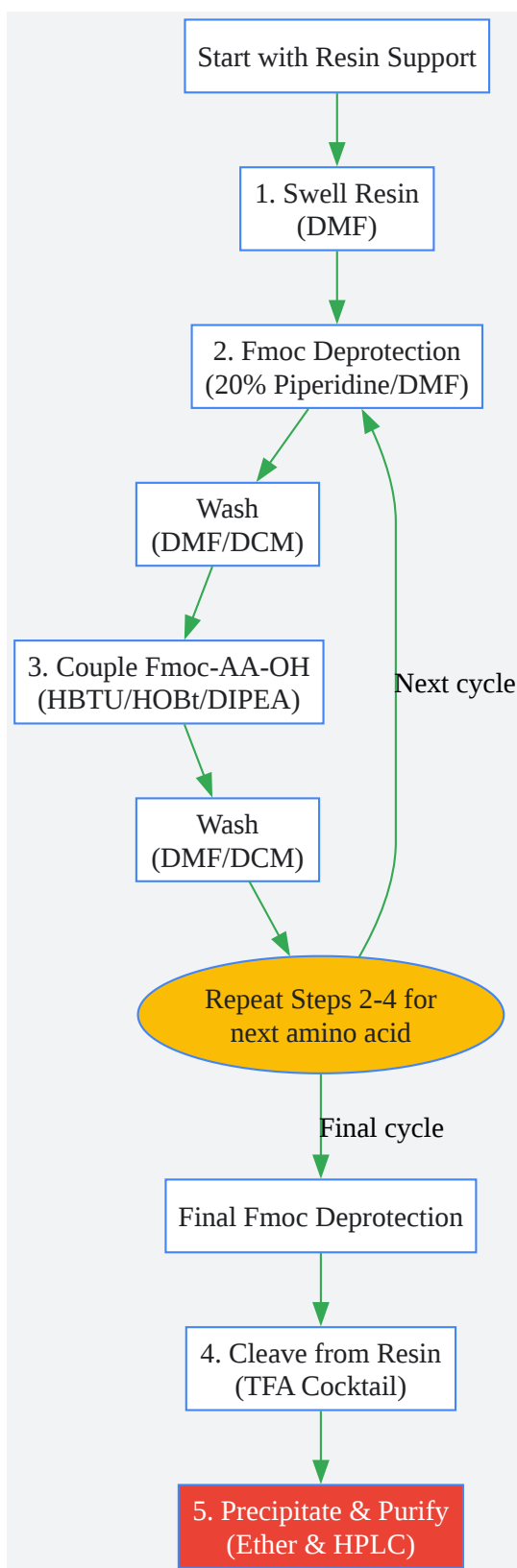
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Peptide Precipitation and Purification:
  - Precipitate the peptide by adding the TFA filtrate to cold dry ether.
  - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
  - Dry the peptide pellet under vacuum.
  - The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

## Visualizations

The following diagrams illustrate the chemical structure of **Fmoc-D-Phe-OH-d8** and the general workflow of the solid-phase peptide synthesis described in the protocol.

Caption: Chemical Structure of **Fmoc-D-Phe-OH-d8**.

Note: A placeholder is used for the D-Phenylalanine-d8 image in the DOT script above. A real implementation would require a valid image URL for the structure.



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Caption: General Workflow for Fmoc Solid-Phase Peptide Synthesis.

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- To cite this document: BenchChem. [Fmoc-D-Phe-OH- $d_8$  supplier and pricing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12403950#fmoc-d-phe-oh-d8-supplier-and-pricing]

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